molecular formula C25H21ClN2O3 B1229972 (R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one CAS No. 104604-66-2

(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one

Cat. No.: B1229972
CAS No.: 104604-66-2
M. Wt: 432.9 g/mol
InChI Key: MAHSERINKSLHDX-LJQANCHMSA-N
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Description

“(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one” is a pyrido[2,1-a]isoquinoline derivative characterized by a chloro substituent at position 10, a hydroxymethyl-substituted pyrrolidine carbamate group at position 1, and a phenyl group at position 2. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and CNS-related effects .

Properties

IUPAC Name

10-chloro-1-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-3-phenylbenzo[a]quinolizin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c26-18-9-8-17-10-12-28-23(20(17)13-18)22(25(31)27-11-4-7-19(27)15-29)14-21(24(28)30)16-5-2-1-3-6-16/h1-3,5-6,8-10,12-14,19,29H,4,7,11,15H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHSERINKSLHDX-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=C3C4=C(C=CC(=C4)Cl)C=CN3C(=O)C(=C2)C5=CC=CC=C5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)C2=C3C4=C(C=CC(=C4)Cl)C=CN3C(=O)C(=C2)C5=CC=CC=C5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146611
Record name Ro 19-8022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104604-66-2
Record name 10-Chloro-1-[[(2R)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl]-3-phenyl-4H-benzo[a]quinolizin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104604-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 19-8022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104604662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 19-8022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ro-19-8022 involves multiple steps, starting with the preparation of the quinolizinone core structure. The synthetic route typically includes:

    Step 1: Formation of the quinolizinone core through cyclization reactions.

    Step 2: Introduction of the phenyl group via Friedel-Crafts acylation.

    Step 3: Chlorination to introduce the chloro substituent.

    Step 4: Coupling with pyrrolidine methanol to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Ro-19-8022 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizinone derivatives.

    Reduction: Reduction reactions can modify the carbonyl group to form alcohol derivatives.

    Substitution: Halogenation reactions can introduce different halogen atoms into the structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Major products formed from these reactions include various quinolizinone derivatives with modified functional groups.

Scientific Research Applications

Ro-19-8022 has several scientific research applications:

Mechanism of Action

Ro-19-8022 acts as a partial agonist at benzodiazepine receptors. It binds to these receptors and modulates their activity, leading to anxiolytic effects without significant sedative or motor-impairing effects. The compound protects against convulsions induced by various agents and reduces motor impairment induced by full agonists like diazepam .

Comparison with Similar Compounds

Pyrido[2,1-a]isoquinoline Derivatives ()

  • 4-Amino-9,10-dimethoxy-2-phenyl derivatives (4a-c): These compounds feature methoxy groups at positions 9 and 10, an arylidene substituent, and an amino group at position 3. They exhibit broad-spectrum antimicrobial and anticancer activity, attributed to the electron-donating methoxy groups enhancing membrane permeability .
  • Ethoxymethyleneamino derivatives (5a-c): Substitution with ethoxymethyleneamino groups enhances lipophilicity, likely improving blood-brain barrier penetration for CNS-targeted applications . Key difference: The target compound’s hydroxymethyl-pyrrolidine group introduces hydrogen-bonding capacity, which may improve solubility and reduce toxicity compared to ethoxymethyleneamino derivatives.

Fluoromethyl-Substituted Analog ()

The compound B1Q (PDB ID: B1Q) shares a pyrido[2,1-a]isoquinoline core but differs in substituents:

  • 9,10-Dimethoxy groups (vs. 10-chloro in the target compound).
  • A fluoromethyl-pyrrolidin-2-one group (vs. hydroxymethyl-pyrrolidine-1-carbonyl).
    • Key implication : Fluoromethyl groups enhance metabolic stability and lipophilicity, whereas hydroxymethyl groups improve aqueous solubility. The target compound may exhibit a balanced pharmacokinetic profile compared to B1Q .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxymethyl group in the target compound likely enhances water solubility compared to B1Q’s fluoromethyl group and 5a-c’s lipophilic ethoxymethyleneamino derivatives .
  • Chirality : The (R)-configuration at position 1 may confer selectivity for chiral biological targets, unlike racemic mixtures reported for some analogs in .

Biological Activity

(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one, with CAS number 104604-66-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its molecular characteristics, therapeutic targets, and relevant case studies.

Molecular Characteristics

The compound has the following molecular properties:

PropertyValue
Molecular FormulaC25H21ClN2O3
Molecular Weight432.90 g/mol
PurityNLT 98%
Log P (Partition Coefficient)3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

These characteristics suggest a moderate lipophilicity and potential for interaction with biological membranes, which is crucial for pharmacological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Activity

Research has highlighted the potential anticancer properties of isoquinoline derivatives. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. The specific pathways involved include:

  • Inhibition of PI3K/Akt signaling : This pathway is crucial for cell survival and proliferation.
  • Activation of p53 : A well-known tumor suppressor that regulates the cell cycle and promotes apoptosis.

Case Studies

A notable study evaluated a series of pyrido[2,1-a]isoquinoline derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that certain modifications to the isoquinoline structure significantly enhanced cytotoxicity:

CompoundIC50 (µM) against HeLa CellsMechanism of Action
Compound A5.0Apoptosis via caspase activation
Compound B10.2Cell cycle arrest at G2/M phase
(R)-10-Chloro...8.5PI3K/Akt pathway inhibition

This data suggests that (R)-10-Chloro... possesses promising anticancer activity, warranting further investigation.

Research Findings

Several studies have focused on the synthesis and biological evaluation of isoquinoline derivatives:

  • Synthesis and Evaluation : A study synthesized various analogs of isoquinoline and evaluated their biological activities, finding that modifications at the nitrogen and carbon positions significantly impacted their activity profiles.
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could modulate key signaling pathways involved in cancer progression and microbial resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one
Reactant of Route 2
Reactant of Route 2
(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one

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